molecular formula C8H10N2O4S B1310560 Methyl 4-amino-2-sulfamoylbenzoate CAS No. 2297-06-5

Methyl 4-amino-2-sulfamoylbenzoate

Cat. No. B1310560
CAS RN: 2297-06-5
M. Wt: 230.24 g/mol
InChI Key: UCCAGURECWZRSG-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-sulfamoylbenzoate is a compound that has been studied in the context of medicinal chemistry and drug development. It is related to sulfamates, which are functional groups of significance in these fields. The compound is structurally characterized by the presence of an amino group and a sulfamoyl group attached to a benzene ring that is further substituted with a methoxy group and a methyl ester group.

Synthesis Analysis

The synthesis of related sulfamate compounds involves the use of sulfamoyl chloride to convert alcohols and phenols into primary sulfamates. However, due to the lability of the O-sulfamate group, especially under basic conditions, this method is typically restricted to later stages of synthesis. To overcome this limitation, a protecting group strategy has been developed, where the sulfamate NH protons are replaced with 4-methoxybenzyl or 2,4-dimethoxybenzyl groups, making the sulfamates stable to various reagents and suitable for multi-step synthesis . Although not directly synthesizing methyl 4-amino-2-sulfamoylbenzoate, these methods provide insights into the synthesis of related compounds.

Molecular Structure Analysis

The crystal structure of a related compound, methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate, has been determined, revealing a planar benzene ring and a carboxamide moiety that is coplanar with the benzene ring. The interatomic distance for the carbonyl group indicates a normal double bond. The structure also shows intermolecular and intramolecular hydrogen bonding interactions . This information can be extrapolated to understand the molecular geometry and potential interactions of methyl 4-amino-2-sulfamoylbenzoate.

Chemical Reactions Analysis

The chemical reactivity of sulfamoylbenzoate derivatives has been explored in various studies. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a related compound, involves multiple steps including methylation, thiocyanation, ethylation, and oxidation, with the structure confirmed by IR, NMR, and MS . This demonstrates the potential reactions that methyl 4-amino-2-sulfamoylbenzoate could undergo, such as substitutions and oxidations.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-amino-2-sulfamoylbenzoate can be inferred from related compounds. For example, the stability of N-protected sulfamates to oxidizing and reducing agents, as well as bases and nucleophiles, suggests that similar stability might be expected for methyl 4-amino-2-sulfamoylbenzoate when appropriately protected . Additionally, the crystal structure analysis provides insights into the solid-state properties, such as crystal packing and hydrogen bonding, which can affect the compound's solubility and melting point .

Scientific Research Applications

Medicinal Chemistry Applications

The sulfonamide group, integral to Methyl 4-amino-2-sulfamoylbenzoate, plays a crucial role in medicinal chemistry. It is a key component in sulfonamide antibacterials, acting as an isostere for the carboxylic acid group in natural substrates like 4-aminobenzoic acid. This group's ability to mimic natural biochemical structures makes it essential for the activity of certain antibacterial drugs. These drugs inhibit tetrahydropteroic acid synthetase, critical for bacterial growth and survival. However, the presence of the 4-amino group, linked to hypersensitivity reactions, has led to some controversy regarding the safety of sulfonamide-containing drugs. Despite these concerns, the sulfonamide group remains a valuable tool in drug design due to its structural versatility and effectiveness in mimicking biochemical interactions (Kalgutkar, Jones, & Sawant, 2010); (Smith & Jones, 2008).

Environmental Science Applications

In environmental science, the biodegradation of sulfonamide antibiotics, including derivatives of Methyl 4-amino-2-sulfamoylbenzoate, is of significant interest due to their persistence in the environment and potential to promote antibiotic resistance. Studies have identified unique microbial strategies for the degradation of these compounds, such as ipso-hydroxylation followed by fragmentation, which leads to the breakdown of the sulfonamide structure and the release of less harmful by-products. This process is crucial for mitigating the environmental impact of sulfonamide antibiotics and reducing the risk of antibiotic resistance spread (Ricken et al., 2013).

Materials Science Applications

In materials science, the structural properties of sulfonamide compounds, including those similar to Methyl 4-amino-2-sulfamoylbenzoate, are explored for their potential applications in creating new materials. For example, the crystal structure of related sulfonamide salts has been studied for their hydrogen bonding patterns and molecular arrangements, which could inform the design of materials with specific properties such as increased stability, reactivity, or specificity for certain applications (Rafique et al., 2009).

Safety And Hazards

“Methyl 4-amino-2-sulfamoylbenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-amino-2-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCAGURECWZRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450512
Record name Methyl 4-amino-2-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-sulfamoylbenzoate

CAS RN

2297-06-5
Record name Methyl 4-amino-2-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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